2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Description
The compound 2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a pyrrolopyrimidinone derivative characterized by a tricyclic core structure with methyl substitutions at positions 2, 5, and 6, and a 2,4,6-tribromophenyl group at position 6. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly as a corticotropin-releasing hormone type 1 receptor (CRHR1) antagonist .
Properties
Molecular Formula |
C15H12Br3N3O |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
2,5,6-trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H12Br3N3O/c1-6-7(2)21(13-10(17)4-9(16)5-11(13)18)14-12(6)15(22)20-8(3)19-14/h4-5H,1-3H3,(H,19,20,22) |
InChI Key |
JHAXAANNLAMWEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=O)NC(=N2)C)C3=C(C=C(C=C3Br)Br)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 2,4,6-tribromoaniline with 2,3-dibromopropionitrile to form the desired product. The detailed reaction conditions and mechanisms are beyond the scope of this article, but it’s fascinating how chemists manipulate molecules to create intricate structures.
Industrial Production: While academic research often focuses on small-scale synthesis, industrial production methods prioritize efficiency and scalability. Large-scale production of this compound may involve continuous flow processes, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various functional groups.
Substitution: Exhibits reactivity toward nucleophiles, allowing for substitution reactions.
Reduction: Can be reduced to form different derivatives.
Bromine: Used for halogenation reactions.
Hydrogenation Catalysts: Employed in reduction processes.
Strong Bases: Facilitate substitution reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. Researchers have explored various derivatives, each with unique properties.
Scientific Research Applications
Building Blocks: Used as a building block for more complex molecules.
Pharmaceutical Research: Investigated for potential drug candidates due to its structural diversity.
Biological Activity: Studied for its effects on cellular processes.
Target Identification: Researchers explore its interactions with biological macromolecules.
Materials Science: May find applications in materials with specific properties.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrrolopyrimidinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrrolopyrimidinone Derivatives
*Estimated based on molecular formula.
Key Observations:
Bromination Effects: The target compound’s 2,4,6-tribromophenyl group increases molecular weight and lipophilicity compared to the mono-brominated analog in . Bromine’s electron-withdrawing nature may enhance receptor binding affinity in CRHR1 antagonism .
Methyl Substitutions: Methyl groups at positions 2,5,6 in the target compound likely improve metabolic stability compared to amino-substituted analogs (e.g., ), which may exhibit higher reactivity.
Bioactivity Diversity : The 5,6-diphenyl derivative () demonstrates antibacterial activity, while the target compound is tailored for neuropharmacology, highlighting the impact of substituents on application scope.
Pharmacological and Physical Properties
- Thermal Stability : Compounds with halogenated aryl groups (e.g., target compound, ) exhibit melting points >300°C, suggesting robust crystalline structures.
- Antibacterial vs. Neurological Activity : The 5,6-diphenyl derivative’s efficacy against Staphylococcus aureus and Escherichia coli (MIC values in µg/mL range, ) contrasts with the target compound’s CRHR1 binding, underscoring substituent-driven selectivity.
- Solubility: Amino-substituted analogs (e.g., ) may have higher aqueous solubility than brominated derivatives due to reduced hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
